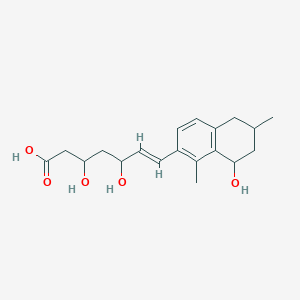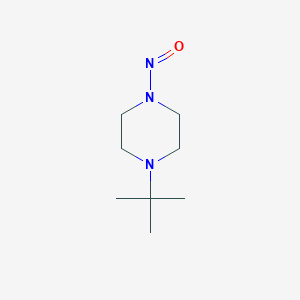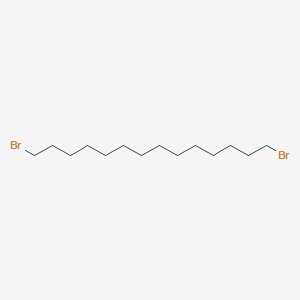
4-(Naphthalen-1-yl)benzoic acid
説明
“4-(Naphthalen-1-yl)benzoic acid” is a chemical compound with the molecular formula C18H14O2 and a molecular weight of 248.28 . It is also known by its IUPAC name, 4-(1-naphthyl)benzoic acid .
Synthesis Analysis
A series of 4-(naphthalen-1-yl)benzoic acid ligands, such as 4-(naphthalen-1-yl)benzoic acid (NA-1), 4-[4-(4-methoxyphenyl)-naphthalen-1-yl]-benzoic acid (NA-2), and 4-{4-[4-(4-methoxyphenyl)-naphthalen-1-yl]-benzyloxy}-benzoic acid (NA-3), were synthesized and utilized for the synthesis of their Eu(III)-cored complexes .Molecular Structure Analysis
The dihedral angle between the mean plane of the benzene ring and that of the naphthalene ring system in the molecule is 49.09 degrees . In the crystal structure, molecules are linked to form centrosymmetric dimers via intermolecular O-H…O hydrogen bonds .Chemical Reactions Analysis
The photophysical properties of 4-(naphthalen-1-yl)benzoic acid ligands and their Eu(III)-cored complexes were systematically investigated . The fluorescence spectra of NA-1 and NA-2 show large Stokes shifts with increasing solvent polarity .科学的研究の応用
Proteomics Research
4-(Naphthalen-1-yl)benzoic acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein interactions, post-translational modifications, or protein conformational changes.
Synthesis of New Compounds
This compound can be used as a building block in the synthesis of new compounds . For example, it can be used to synthesize naphthyl-substituted pyrazole-derived hydrazones .
Antimicrobial Studies
Naphthyl-substituted pyrazole-derived hydrazones, which can be synthesized from 4-(Naphthalen-1-yl)benzoic acid, have shown potent growth inhibitory effects on several strains of drug-resistant bacteria . This suggests that this compound could have potential applications in the development of new antimicrobial agents.
Drug Discovery
Given its potential antimicrobial properties, 4-(Naphthalen-1-yl)benzoic acid could also be used in drug discovery research . Researchers could study its interactions with various biological targets to develop new drugs.
Chemical Analysis
4-(Naphthalen-1-yl)benzoic acid could be used as a standard or reference compound in chemical analysis . Its known properties could help in the identification or quantification of other substances.
作用機序
Target of Action
Similar compounds have been shown to interact with bacterial cell membranes .
Mode of Action
It is suggested that the compound may disrupt the bacterial cell membrane . This disruption can lead to a loss of essential cellular contents, thereby inhibiting the growth and survival of the bacteria.
Biochemical Pathways
The disruption of the bacterial cell membrane can potentially affect multiple biochemical pathways within the bacteria, leading to their death .
Result of Action
The result of the action of 4-(Naphthalen-1-yl)benzoic acid is the inhibition of bacterial growth and survival due to the disruption of the bacterial cell membrane . This leads to a loss of essential cellular contents, which are necessary for the bacteria’s survival.
将来の方向性
特性
IUPAC Name |
4-naphthalen-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKJIKIQYSZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375042 | |
| Record name | 4-(Naphthalen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-yl)benzoic acid | |
CAS RN |
106359-69-7 | |
| Record name | 4-(Naphthalen-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106359-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-(naphthalen-1-yl)benzoic acid derivatives influence their luminescence properties when complexed with europium(III)?
A1: Research indicates that the presence of an intramolecular charge transfer (ICT) state in the excited state of 4-(naphthalen-1-yl)benzoic acid derivatives plays a crucial role in the energy transfer process to the Eu(III) ion, leading to its luminescence. [] Specifically, the study demonstrated that derivatives with an uninterrupted pi-conjugation between the benzoic acid and the naphthalene unit, like 4-(naphthalen-1-yl)benzoic acid (NA-1) and 4-[4-(4-methoxyphenyl)naphthalen-1-yl]benzoic acid (NA-2), exhibit strong Eu(III) luminescence in polar solvents. This effect is attributed to the formation of an ICT state in these molecules. []
Q2: What spectroscopic evidence supports the formation of an ICT state in these compounds?
A2: The formation of an ICT state in NA-1 and NA-2 is supported by the observation of large Stokes shifts in their fluorescence spectra, with the shift increasing in more polar solvents. [] This solvent-dependent shift is characteristic of molecules that undergo intramolecular charge transfer upon excitation, as the polar solvent stabilizes the charge-separated excited state, leading to a lower energy emission. [] "Sensitized emission of luminescent lanthanide complexes based on 4-naphthalen-1-yl-benzoic acid derivatives by a charge-transfer process."
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















